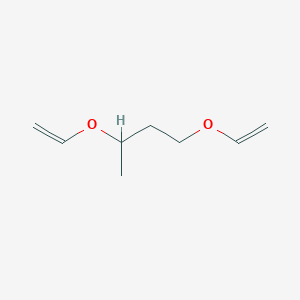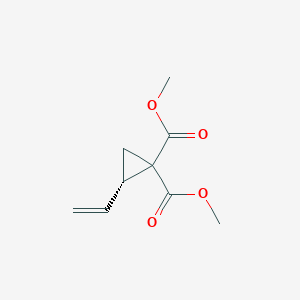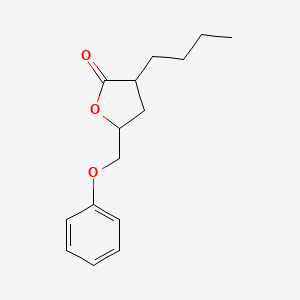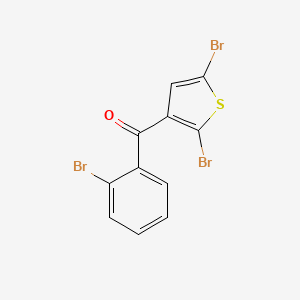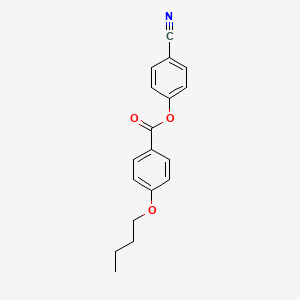![molecular formula C14H20N2O5 B14630995 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid CAS No. 53622-26-7](/img/structure/B14630995.png)
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid is a chemical compound with a complex structure that includes an acetamido group, a methoxy group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamido group.
Etherification: The acetamido compound is then reacted with ethylene oxide to introduce the ethoxy group.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamido group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: The major product is 3-[2-(5-Acetamido-2-hydroxyanilino)ethoxy]propanoic acid.
Reduction: The major product is 3-[2-(5-Amino-2-methoxyanilino)ethoxy]propanoic acid.
Substitution: The major products depend on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, potentially affecting their function. The methoxy group can participate in hydrophobic interactions, while the propanoic acid moiety can interact with enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(5-Acetamido-2-hydroxyanilino)ethoxy]propanoic acid
- 3-[2-(5-Amino-2-methoxyanilino)ethoxy]propanoic acid
- 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]butanoic acid
Uniqueness
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid is unique due to the presence of both an acetamido group and a methoxy group, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
53622-26-7 |
|---|---|
Molekularformel |
C14H20N2O5 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
3-[2-(5-acetamido-2-methoxyanilino)ethoxy]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-10(17)16-11-3-4-13(20-2)12(9-11)15-6-8-21-7-5-14(18)19/h3-4,9,15H,5-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
QANIDHQXUUVZAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


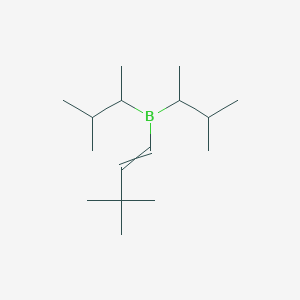
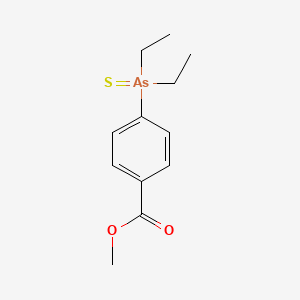
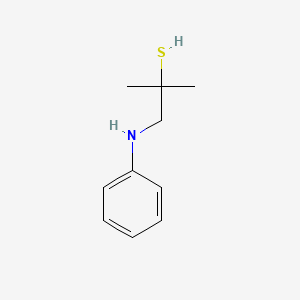
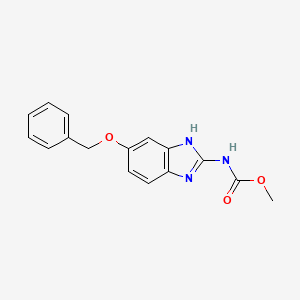
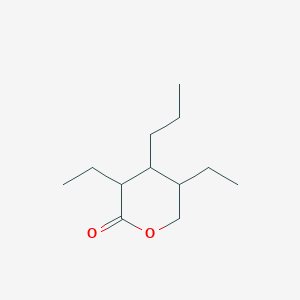
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
